molecular formula C17H10F4N2O2 B11458501 6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide

6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide

Cat. No.: B11458501
M. Wt: 350.27 g/mol
InChI Key: WALPRNLBXLVIBY-UHFFFAOYSA-N
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Description

6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique properties. This compound is part of a broader class of fluorinated quinolines known for their diverse applications in medicine, agriculture, and industry .

Chemical Reactions Analysis

Types of Reactions

6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of hydroquinoline derivatives .

Scientific Research Applications

6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes crucial for the survival and proliferation of pathogens. The incorporation of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline
  • Mefloquine
  • Brequinar®
  • Flosequinan

Uniqueness

6-fluoro-4-hydroxy-N-[3-(trifluoromethyl)phenyl]quinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.

Properties

Molecular Formula

C17H10F4N2O2

Molecular Weight

350.27 g/mol

IUPAC Name

6-fluoro-4-oxo-N-[3-(trifluoromethyl)phenyl]-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H10F4N2O2/c18-10-4-5-14-12(7-10)15(24)13(8-22-14)16(25)23-11-3-1-2-9(6-11)17(19,20)21/h1-8H,(H,22,24)(H,23,25)

InChI Key

WALPRNLBXLVIBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F)C(F)(F)F

Origin of Product

United States

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